molecular formula C6H11ClF3NO B11787662 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride

Cat. No.: B11787662
M. Wt: 205.60 g/mol
InChI Key: VZCHZZZBPYVHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with tetrahydrofuran derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride apart from similar compounds is its unique structure, which combines a trifluoromethyl group with a tetrahydrofuran ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and development .

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H

InChI Key

VZCHZZZBPYVHBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(F)(F)F)N.Cl

Origin of Product

United States

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